![molecular formula C14H13Cl2N3O3S B2547723 Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-37-0](/img/structure/B2547723.png)
Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives are known to have various biological activities and are part of many pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques . The theoretical calculated results are often compared with the experimentally obtained spectroscopic data .
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can be complex and varied, depending on the specific derivative and the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be evaluated using various techniques, including density functional theory (DFT) method .
Scientific Research Applications
- Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits near-infrared absorption properties. Researchers have explored its potential as a photosensitizer in PDT. By activating the compound with light, it generates reactive oxygen species that selectively destroy cancer cells while sparing healthy tissue .
- Theoretical calculations assessing electron orbital symmetry have been used to synthesize this molecule. It is designed to be both transparent and colorless while efficiently absorbing near-infrared light. Applications include creating invisible materials for security purposes or optical devices .
- The thiazole ring in this compound can serve as a scaffold for drug conjugation. Researchers investigate its use as a carrier for targeted drug delivery. By attaching therapeutic agents to the molecule, it could enhance drug specificity and reduce side effects .
- Preliminary studies suggest that Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits antimicrobial activity. Researchers explore its potential as an antimicrobial agent against bacteria, fungi, or parasites .
- The compound’s unique structure makes it interesting for materials science. Researchers investigate its use in designing novel materials, such as sensors, coatings, or optoelectronic devices .
- Synthesizing and studying this compound contributes to fundamental chemical knowledge. Researchers explore its reactivity, stability, and electronic properties, leading to insights into organic synthesis and reaction mechanisms .
Photodynamic Therapy (PDT)
Invisible Materials
Drug Delivery Systems
Antimicrobial Properties
Materials Science
Fundamental Discoveries in Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-10(15)11(16)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEUUDQIRSOHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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